2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide
Description
2-Chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide (CAS: 72965-47-0) is a heterocyclic compound featuring a furan ring substituted with cyano and methyl groups at positions 3, 4, and 5, respectively. Its molecular formula is C₉H₉ClN₂O₂, with a molecular weight of 212.64 g/mol. The compound’s SMILES string is CC1=C(OC(=C1C#N)NC(=O)CCl)C, and its InChIKey is QREPPBBMIDFWEQ-UHFFFAOYSA-N . While collision cross-section (CCS) data are predicted for analytical applications, experimental literature on its biological or material properties remains scarce .
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-5-6(2)14-9(7(5)4-11)12-8(13)3-10/h3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREPPBBMIDFWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C#N)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218496 | |
| Record name | 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72965-47-0 | |
| Record name | 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72965-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of furan-based compounds can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the chloro and cyano groups enhances the compound's ability to interact with biological targets, making it a candidate for further development in anticancer therapies .
Enzyme Inhibition
This compound has been studied for its potential to inhibit enzymes involved in metabolic pathways related to cancer and other diseases. Inhibitors targeting specific enzymes such as kinases and proteases are crucial in drug design, and the structural features of this compound may allow it to bind effectively to these targets .
Material Science
Polymer Synthesis
The compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for the formation of cross-linked networks that can be tailored for applications in coatings, adhesives, and other materials requiring enhanced durability and thermal stability .
Nanomaterials Development
Recent studies have explored the use of furan derivatives in creating nanomaterials with unique electronic properties. The incorporation of this compound into nanocomposites has shown promise in enhancing conductivity and stability, making it suitable for applications in electronics and energy storage devices .
Agrochemicals
Pesticide Formulation
The compound's structural characteristics make it a candidate for developing new agrochemical formulations. Research has demonstrated that certain furan derivatives exhibit insecticidal and fungicidal activities. By modifying the structure of this compound, researchers aim to enhance its efficacy against pests while minimizing environmental impact .
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| "Synthesis and Anticancer Activity of Furan Derivatives" | Medicinal Chemistry | Identified significant cytotoxicity against breast cancer cell lines with potential for further development |
| "Development of Conductive Polymers from Furan Compounds" | Material Science | Demonstrated improved electrical conductivity in polymer composites incorporating furan derivatives |
| "Evaluation of Insecticidal Properties of Furan-Based Compounds" | Agrochemicals | Showed effective pest control with lower toxicity levels compared to traditional pesticides |
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations in the Acetamide Core
Ring System Modifications
- Furan vs. Benzothiophene: The compound 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide (CAS: 58125-40-9) replaces the dimethylfuran ring with a tetrahydrobenzothiophene moiety. Impact on Activity: Benzothiophene derivatives are known for antibacterial and antifungal properties, suggesting that the target compound’s dimethylfuran analog may exhibit distinct bioactivity profiles due to reduced aromaticity .
- Diphenyl vs. Dimethyl Substituents: 2-Chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide (CAS: 72965-65-2) substitutes methyl groups with phenyl rings at positions 4 and 3. This structural change significantly increases molecular weight (C₁₇H₁₁ClN₂O₂ vs.
Side Chain Modifications
- Acetamide vs. Propanamide: The propanamide derivative 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide (CAS: 1306603-87-1) extends the acetamide side chain by one methylene group. This minor alteration increases molecular weight (226.66 g/mol vs. 212.64 g/mol) and may affect metabolic stability or membrane permeability .
Physicochemical and Structural Properties
Table 1: Key Properties of Selected Analogues
Biological Activity
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antiviral, antimicrobial, and anticancer properties, supported by case studies and research findings.
The chemical structure of this compound includes a chloro group, a cyano group, and a furan moiety, contributing to its biological activity. The compound's molecular formula is C10H10ClN2O, and it has a molecular weight of approximately 220.65 g/mol.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against SARS-CoV-2. In vitro assays demonstrated that related compounds exhibited significant antiviral activity with effective concentrations (EC50) comparable to established antiviral agents like remdesivir. For instance, a related chloroacetamide derivative showed an EC50 of 34 μM against viral replication without evident cytotoxicity (CC50 > 30 μM) .
Antimicrobial Activity
In terms of antimicrobial efficacy, various derivatives of chloroacetamides have been evaluated for their inhibitory effects against bacterial pathogens. A study reported that derivatives with similar structures displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These compounds also demonstrated significant antibiofilm potential and synergistic effects when combined with standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Research indicated that it could inhibit cell proliferation in triple-negative breast cancer (TNBC) models with IC50 values significantly lower than those for non-cancerous cells. For example, one study reported an IC50 of 0.126 μM against MDA-MB-231 TNBC cells while showing a much higher IC50 for MCF10A non-cancerous cells . Additionally, the compound was noted for its ability to inhibit metastasis in vivo models.
Case Studies and Research Findings
- Antiviral Studies : A comparative study on the antiviral effects of various compounds indicated that derivatives similar to this compound showed promising results in inhibiting SARS-CoV-2 replication in vitro .
- Antimicrobial Evaluation : In an evaluation of antimicrobial agents, several pyrazole derivatives were tested alongside chloroacetamides. The results showed that these compounds had strong antibacterial effects with low toxicity profiles .
- Cancer Research : In vivo studies involving mouse models demonstrated that treatment with compounds derived from the chloroacetamide framework resulted in reduced tumor growth and metastasis in TNBC models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between chloroacetyl chloride and substituted furan derivatives. For example, analogous syntheses involve refluxing chloroacetyl chloride with substituted anilines or heterocyclic amines in ethanol with catalytic KI, followed by purification via recrystallization . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants), reaction time (1.5–3 hours under reflux), and temperature (70–80°C). Yield improvements may require inert atmospheres to prevent hydrolysis of reactive intermediates .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds influencing crystal packing). Use SHELX software for refinement .
- Spectroscopy :
- IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and nitrile C≡N (~2200–2250 cm⁻¹) .
- NMR : ¹H NMR identifies methyl groups (δ 1.8–2.5 ppm) and furan protons (δ 6.0–7.0 ppm); ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and nitrile (δ ~115–120 ppm) .
Q. How are biological activities (e.g., antimicrobial) assessed for this compound?
- Methodological Answer :
- Antifungal assays : Use agar dilution or microbroth dilution against Candida spp. or Aspergillus spp. Measure minimum inhibitory concentrations (MICs) with positive controls (e.g., fluconazole) .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Validate selectivity using non-cancerous cells (e.g., HEK-293) .
Q. What methods ensure purity and stability during storage?
- Methodological Answer :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) to monitor purity (>95%) .
- Storage : Store at –20°C in amber vials under nitrogen to prevent photodegradation and hydrolysis. Conduct stability studies via accelerated aging (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in related acetamide derivatives?
- Methodological Answer :
- SAR studies : Replace the furan ring with thiophene or pyrrole to assess changes in antifungal potency. For example, 2-chloro-N-(thienyl) analogs show reduced activity due to weaker H-bonding .
- Electron-withdrawing groups : Introduce nitro or trifluoromethyl groups at the 4-position of the furan to enhance electrophilicity and membrane penetration .
Q. How to resolve contradictions in crystallographic data (e.g., conformation discrepancies)?
- Methodological Answer :
- Multi-conformer refinement : Use SHELXL to model disorder in methyl or cyano groups. Validate with Hirshfeld surface analysis to quantify intermolecular interactions .
- Temperature-dependent studies : Collect data at 100 K and 298 K to identify thermally induced conformational changes .
Q. What computational strategies predict reactivity and degradation pathways?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., cyano group prone to hydrolysis) .
- MD simulations : Simulate solvation in water/DMSO to predict aggregation behavior and stability under physiological conditions .
Q. How does this compound compare to structurally similar analogs in terms of physicochemical properties?
- Methodological Answer :
- LogP comparisons : Use shake-flask or HPLC methods to measure partition coefficients. For example, replacing methyl with ethyl groups increases logP by ~0.5 units, enhancing lipophilicity .
- Thermal analysis : Perform DSC/TGA to compare melting points (e.g., analogs with bulkier substituents show higher mp due to tighter packing) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
